Physicochemical Property Differentiation
The 7-chloro substituent in (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol significantly alters physicochemical properties compared to the unsubstituted parent imidazo[1,2-a]pyridine-3-methanol . The chlorine atom increases molecular weight by 34.45 g/mol and raises predicted density by approximately 0.14 g/cm³, enhancing potential for hydrophobic interactions in target binding pockets .
| Evidence Dimension | Density (predicted) |
|---|---|
| Target Compound Data | 1.4 ± 0.1 g/cm³ |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-methanol: 1.26 g/cm³ |
| Quantified Difference | Δ = +0.14 g/cm³ (approximately 11% increase) |
| Conditions | SciFinder predicted density at 20 °C, 760 Torr |
Why This Matters
Increased density and molecular weight reflect the presence of the chloro substituent, which can enhance membrane permeability and target engagement in cellular assays.
